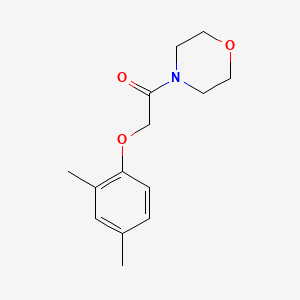
4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is a heterocyclic compound that features a fluorinated pyridine ring and a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one typically involves the introduction of a fluorine atom into the pyridine ring, followed by the formation of the piperazinone structure. One common method involves the use of fluorinated pyridines as starting materials. The fluorination can be achieved using reagents such as Selectfluor® or other fluorinating agents . The piperazinone ring is then constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes and the use of continuous flow reactors to ensure efficient and consistent synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of new pesticides and herbicides due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(3-fluoropyridin-2-yl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(2-azetidinylmethoxy)pyridine: A high-affinity nicotinic ligand.
4-Fluoropyridinone: Used in the synthesis of various biologically active compounds.
Uniqueness
4-(3-Fluoropyridin-2-yl)-6-methylpiperazin-2-one is unique due to its combination of a fluorinated pyridine ring and a piperazinone moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals .
Properties
CAS No. |
2093848-55-4 |
|---|---|
Molecular Formula |
C10H12FN3O |
Molecular Weight |
209.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



